Dimethylamino vs. Diethylamino: pKa Shift of 0.4 Units Governs Differential Ionization at Physiological pH
The target compound (free base, CAS 21236-54-4) has a reported pKa of 7.4, whereas lidocaine (diethylamino analog) has a pKa of 7.8, yielding a consistent 0.4-unit downward shift attributable to the reduced electron-donating capacity of the dimethylamino versus diethylamino substituent [1][2]. This pKa differential is directly supported by Wildsmith et al. (1987), who identified the dimethylamino analog (W36017) among a series of lidocaine-related amino amides and documented that decreasing the N-alkyl chain length systematically lowers the pKa of the terminal amine [2].
| Evidence Dimension | Acid dissociation constant (pKa) of the terminal amine |
|---|---|
| Target Compound Data | pKa = 7.4 (dimethylamino analog, free base form) |
| Comparator Or Baseline | Lidocaine: pKa = 7.8 (diethylamino); Bupivacaine: pKa = 8.1; Ropivacaine: pKa = 8.1; Mepivacaine: pKa = 7.9 |
| Quantified Difference | ΔpKa = –0.4 vs. lidocaine; –0.7 vs. bupivacaine/ropivacaine; –0.5 vs. mepivacaine |
| Conditions | Published pKa values; aqueous solution at 25 °C; Wildsmith et al. Br J Anaesth 1987; corroborated by PubChem and PMC Table 1 data |
Why This Matters
A 0.4-unit pKa reduction shifts the non-ionized fraction at pH 7.4 from approximately 28.5% (lidocaine) to a markedly higher value (>40%), altering membrane permeability and chromatographic retention, which directly informs HPLC method development and impurity quantification protocols.
- [1] PubChem. Compound Summary: 2-(dimethylamino)-N-(2,6-dimethylphenyl)acetamide (free base). CID 89578. pKa data. National Library of Medicine, 2025. View Source
- [2] Wildsmith JA, et al. Differential nerve blockade: esters v. amides and the influence of pKa. British Journal of Anaesthesia, 1987; 59(3): 379–384. View Source
